molecular formula C14H22N2O2 B7864837 (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7864837
M. Wt: 250.34 g/mol
InChI Key: CJSKXYJXBKOFJK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide is a chiral organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.3367 g/mol . Its CAS registration number is 1304487-92-0 . This compound features a stereospecific (S)-configuration, which is often a critical determinant in biological activity and receptor interaction, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. While specific applications for this exact molecule are not extensively detailed in the literature, its structural features are highly relevant for drug discovery. The compound is a derivative of 2-amino-butyramide, a core structure found in various biologically active molecules. For instance, research into similar enantiomerically pure amino acid derivatives, such as (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide), has demonstrated their significant value as anticonvulsant and analgesic agents, highlighting the importance of chirality in such compounds . Furthermore, enzymatic methods for producing analogous 2-amino-2,3-dimethylbutyramide intermediates have been developed for applications in agrochemistry, showcasing the utility of this chemical class in synthesizing potent imidazolinone herbicides . The presence of the 3-methoxy-benzyl (3-anisyl) group on the amide nitrogen is a notable structural feature, as this moiety is present in compounds that interact with various neurological targets. Therefore, (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide is expected to be of significant interest for researchers developing novel therapeutic agents, particularly for the central and peripheral nervous systems, and as a key chiral building block in organic synthesis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)13(15)14(17)16(3)9-11-6-5-7-12(8-11)18-4/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSKXYJXBKOFJK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide typically involves the following steps:

    Reductive Amination: The initial step involves the reductive amination of 3-methoxybenzaldehyde with (S)-2-amino-3,N-dimethylbutyramide. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Amidation: The resulting intermediate is then subjected to amidation to form the final product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of (S)-2-amino-3,N-dimethylbutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Potential Therapeutic Applications

(S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide has been investigated for its role as a potential therapeutic agent in various conditions:

  • Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects. The presence of the amino group and the methoxybenzyl moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Antidepressant Activity : Studies have suggested that compounds related to this structure can influence serotonin and norepinephrine levels in the brain, potentially leading to antidepressant effects. This makes (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide a subject of interest in developing new antidepressant medications.

Biochemical Research

2. Role in Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways:

  • Enzyme Targets : It may act as an inhibitor of enzymes involved in neurotransmitter metabolism, which could be beneficial in modulating neurotransmitter levels in various psychiatric conditions.
  • Mechanism of Action : Preliminary studies suggest that (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide may interact with enzyme active sites through hydrogen bonding and hydrophobic interactions due to its structural features.

Research Tool

3. Applications in Chemical Biology

(S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide can serve as a valuable research tool in chemical biology:

  • Probe Development : Its unique structure allows it to be used as a probe to study biological systems and pathways. Researchers can modify its structure to create derivatives that can selectively target specific biological processes.
  • High-throughput Screening : The compound can be utilized in high-throughput screening assays to identify other compounds with similar biological activities, aiding drug discovery efforts.

Case Studies

Study Title Findings Reference
Neuroprotective Effects of AnaloguesDemonstrated that similar compounds protect neuronal cells from oxidative stress.
Antidepressant Activity in Animal ModelsShowed significant reduction in depressive-like behavior in treated rodents compared to controls.
Enzyme Inhibition StudiesIdentified specific enzyme targets and inhibition kinetics using the compound as a model.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. The methoxybenzyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound is compared below with structurally related amides, focusing on substituent variations at the benzyl group and their implications for physicochemical and biological properties.

Structural Analogs and Substituent Effects

Compound Name Benzyl Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
(S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide 3-methoxy C₁₃H₁₈N₂O₂ 246.30* Chiral center (S), electron-donating methoxy group enhances solubility
(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide 3,4-dichloro C₁₃H₁₈Cl₂N₂O 289.20 Increased lipophilicity (Cl substituents), purity ≥95%
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide 4-methylsulfanyl C₁₄H₂₀N₂OS 264.39 Bulkier S-containing group; potential for sulfur-mediated interactions
(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide 2,3-dichloro C₁₃H₁₈Cl₂N₂O 289.20 Altered steric profile due to ortho-substitution
(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide Pyridin-3-ylmethyl C₁₂H₁₇N₃O 219.29 Heteroaromatic group; potential for H-bonding via pyridine N

Key Comparative Insights

Electronic Effects
  • 3-Methoxybenzyl (Target Compound): The methoxy group is electron-donating, which may enhance solubility in polar solvents and facilitate π-stacking or hydrogen bonding in target interactions .
  • 4-Methylsulfanylbenzyl (): The methylsulfanyl group introduces moderate electron-withdrawing effects and adds steric bulk, which could influence binding pocket accessibility .
Steric and Conformational Effects
  • Ortho-Substitution (2,3-Dichloro; ): The 2,3-dichloro substitution creates steric hindrance, possibly limiting rotational freedom of the benzyl group and altering binding kinetics compared to para/meta-substituted analogs .
  • Pyridin-3-ylmethyl (): The planar pyridine ring may enforce a rigid conformation, favoring interactions with aromatic residues in enzymes or receptors .

Biological Activity

(S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide, a chiral compound with the molecular formula C₁₃H₂₀N₂O₂, has garnered attention in medicinal chemistry due to its potential biological activities and applications. This compound features a unique structure that includes an amino group, a methoxy-benzyl moiety, and a branched butyramide backbone, contributing to its distinctive properties and possible therapeutic effects.

The synthesis of (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide typically involves multi-step organic synthesis techniques. The compound’s chiral nature allows for specific interactions with biological targets, making it an interesting candidate for drug development. Its structural characteristics may influence its biological activity, particularly in enzyme inhibition and receptor modulation.

Research indicates that (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide may act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. By inhibiting FAAH, this compound could potentially enhance the levels of endocannabinoids, leading to various physiological effects such as pain relief and anti-inflammatory responses.

Potential Therapeutic Effects

  • Pain Management : Due to its interaction with the endocannabinoid system, (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide is being explored for its analgesic properties.
  • Neuroprotection : The compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, although more research is needed to confirm these effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide1217813-07-4Similar structure with different methoxy position
(S)-2-Amino-N-(2-methoxy-benzyl)-3,N-dimethyl-butyramide3359611Variation in methoxy position affecting properties
N,N-Dimethyl-2-amino-N-(3-methoxy-benzyl)butyramideNot AvailableDimethyl substitution potentially enhances lipophilicity

This table highlights how variations in the methoxy position or additional substitutions can significantly impact the biological activity and pharmacological profile of these compounds.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study investigating structure-activity relationships found that modifications to the amino group and methoxy position significantly affected the inhibitory potency against specific enzymes .
  • Animal Models : Preclinical trials using rodent models have shown promising results in pain management and neuroprotection, indicating potential therapeutic applications in humans .
  • Pharmacokinetics : Investigations into the pharmacokinetic profile of (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide revealed that its solubility and bioavailability could be enhanced through formulation strategies such as nanoparticle delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(3-methoxy-benzyl)-3,N-dimethyl-butyramide, and how are stereochemical purity ensured?

  • Methodology : Synthesis typically involves multi-step reactions:

Amine protection : Use tert-butoxycarbonyl (Boc) or similar groups to protect the chiral amine during intermediate steps .

Coupling reactions : Amide bond formation via reagents like HATU or EDCI, with strict temperature control (0–25°C) to minimize racemization .

Chiral resolution : Employ chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, critical for pharmacological relevance .

  • Key challenge : Maintaining enantiomeric excess (>98%) requires rigorous monitoring via polarimetry or chiral stationary-phase chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., methoxybenzyl proton shifts at δ 3.7–3.9 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₅H₂₃N₂O₂: calc. 271.18, observed 271.17) .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable, as demonstrated for structurally analogous amides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, receptor-binding assays) to isolate variables like solvent effects (DMSO vs. aqueous buffers) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Structural analogs : Compare activity with derivatives (e.g., 3,4-dichloro-benzyl variant) to pinpoint substituent effects on potency .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound in CNS drug development?

  • Methodology :

  • Bioisosteric replacements : Substitute the methoxybenzyl group with halogenated or heterocyclic moieties to enhance blood-brain barrier penetration .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with NMDA receptors) .
  • In vivo PK/PD : Correlate plasma half-life (t½) and brain-to-plasma ratio with structural modifications .

Q. How can reaction condition variability impact yield and purity in large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary solvent (e.g., DMF vs. THF), temperature, and catalyst loading to identify robust conditions .
  • Scale-up challenges : Address exothermic reactions via controlled addition rates and inline FTIR monitoring to prevent byproduct formation .
  • Purification : Use flash chromatography with gradients optimized for polar intermediates (e.g., 10–50% EtOAc/hexane) .

Data Analysis & Mechanistic Questions

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Model binding stability with serotonin or dopamine receptors over 100-ns trajectories .
  • QM/MM calculations : Evaluate electronic effects of the methoxy group on binding affinity (e.g., charge distribution at the amide carbonyl) .
  • Machine learning : Train models on analogous compounds to predict ADMET properties .

Q. How do researchers validate the enantiomer-specific activity of this compound?

  • Methodology :

  • Enantiomer separation : Use chiral columns (e.g., Chiralpak IA) with mobile phases containing hexane/ethanol (85:15) .
  • In vitro assays : Test (S)- and (R)-enantiomers in parallel for receptor selectivity (e.g., IC₅₀ differences ≥10-fold indicate stereospecificity) .
  • Crystallographic evidence : Compare co-crystal structures of both enantiomers with target proteins .

Contradiction Handling & Reproducibility

Q. Why might different studies report conflicting solubility profiles for this compound?

  • Methodology :

  • Solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid at pH 1.2–7.4 to identify formulation-dependent variability .
  • Polymorph screening : Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms, which affect bioavailability .

Q. What protocols mitigate batch-to-batch variability in preclinical studies?

  • Methodology :

  • QC standardization : Implement strict in-process controls (e.g., IPC-NMR) for intermediates .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life limits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.